molecular formula C4H4N4O2 B098074 5-Nitropyrimidin-4-amine CAS No. 15568-46-4

5-Nitropyrimidin-4-amine

Cat. No. B098074
CAS RN: 15568-46-4
M. Wt: 140.1 g/mol
InChI Key: IUPXWOAZKBCBLN-UHFFFAOYSA-N
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Description

5-Nitropyrimidin-4-amine is an organic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism Of Action

The mechanism of action of 5-Nitropyrimidin-4-amine is not well understood. However, studies have shown that the compound has potential as a DNA intercalator, which may lead to the inhibition of DNA replication and transcription. Additionally, 5-Nitropyrimidin-4-amine has been shown to exhibit antibacterial and antifungal activities, which may be due to its ability to disrupt the cell membrane of microorganisms.

Biochemical And Physiological Effects

5-Nitropyrimidin-4-amine has been shown to exhibit various biochemical and physiological effects. Studies have shown that the compound has potential as an anticancer agent, as it induces apoptosis in cancer cells. Additionally, 5-Nitropyrimidin-4-amine has been shown to exhibit antiviral activity against the herpes simplex virus. The compound has also been shown to exhibit antibacterial and antifungal activities.

Advantages And Limitations For Lab Experiments

5-Nitropyrimidin-4-amine has several advantages for lab experiments. The compound is relatively easy to synthesize and is readily available. Additionally, 5-Nitropyrimidin-4-amine has been shown to exhibit a wide range of biological activities, making it a versatile compound for scientific research. However, the compound has some limitations, such as its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-Nitropyrimidin-4-amine. One potential area of research is the development of novel pyrimidine-based derivatives with potential biological activities. Additionally, further studies are needed to elucidate the mechanism of action of 5-Nitropyrimidin-4-amine and its potential as a DNA intercalator. The compound may also have potential as a fluorescent probe for the detection of nucleic acids. Finally, further studies are needed to explore the potential of 5-Nitropyrimidin-4-amine as an anticancer, antiviral, and antimicrobial agent.
Conclusion
In conclusion, 5-Nitropyrimidin-4-amine is an organic compound that has potential applications in various fields of scientific research. The compound is synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to fully understand the potential of 5-Nitropyrimidin-4-amine and its derivatives in various fields.

Synthesis Methods

The synthesis of 5-Nitropyrimidin-4-amine involves the reaction of 4-amino-3-nitropyridine with hydrazine hydrate in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 5-Nitropyrimidin-4-amine. The yield of the reaction depends on the reaction conditions, such as temperature, reaction time, and the amount of catalyst used.

Scientific Research Applications

5-Nitropyrimidin-4-amine has various scientific research applications, including the synthesis of novel compounds with potential biological activities. The compound has been used as a starting material for the synthesis of pyrimidine-based derivatives, which have been studied for their potential as anticancer, antiviral, and antimicrobial agents. 5-Nitropyrimidin-4-amine has also been used in the development of fluorescent probes for the detection of nucleic acids.

properties

CAS RN

15568-46-4

Product Name

5-Nitropyrimidin-4-amine

Molecular Formula

C4H4N4O2

Molecular Weight

140.1 g/mol

IUPAC Name

5-nitropyrimidin-4-amine

InChI

InChI=1S/C4H4N4O2/c5-4-3(8(9)10)1-6-2-7-4/h1-2H,(H2,5,6,7)

InChI Key

IUPXWOAZKBCBLN-UHFFFAOYSA-N

SMILES

C1=C(C(=NC=N1)N)[N+](=O)[O-]

Canonical SMILES

C1=C(C(=NC=N1)N)[N+](=O)[O-]

synonyms

4-Pyrimidinamine, 5-nitro- (9CI)

Origin of Product

United States

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